2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN5. It is a solid substance that is typically stored at room temperature.
Preparation Methods
The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of azetidine with piperazine, followed by the introduction of a pyrimidine ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
Piperazine-containing thiazolopyrimidines: Studied for their affinity towards adenosine receptors. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBMZPZZNYRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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